1-Acetyl-1H-indole-5-sulfonyl chloride

Synthetic chemistry Process development Physical property prediction

Unprotected indole sulfonyl chlorides undergo N-sulfonylation side reactions that compromise SAR data integrity and inflate purification costs. 1-Acetyl-1H-indole-5-sulfonyl chloride eliminates this risk through orthogonal N1-acetyl protection. • Exclusive 5-sulfonylation: The acetyl cap blocks N1 reactivity, ensuring site-selective amine coupling and eliminating N1-sulfonylated byproducts that confound biological interpretation. • SAR-ready matched molecular pairs: The +42 Da mass shift vs. the unprotected analog provides a clear analytical handle for verifying compound identity in assay-ready plates. • Stored at 2-8°C in sealed, moisture-free containers to preserve sulfonyl chloride electrophile integrity and ensure batch-to-batch reproducibility.

Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
CAS No. 303019-19-4
Cat. No. B1610336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-indole-5-sulfonyl chloride
CAS303019-19-4
Molecular FormulaC10H8ClNO3S
Molecular Weight257.69 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-6H,1H3
InChIKeyQTFQCJWSPDAXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1H-indole-5-sulfonyl Chloride Specifications


1-Acetyl-1H-indole-5-sulfonyl chloride (CAS 303019-19-4) is a pre-functionalized indole derivative featuring an electrophilic sulfonyl chloride group at the 5-position and a protected N1-acetyl moiety [1]. This compound serves as a critical synthetic intermediate for constructing sulfonamide and sulfonate libraries in medicinal chemistry [2]. With a molecular formula of C₁₀H₈ClNO₃S and a molecular weight of 257.69 g/mol , its reactivity profile is governed by the sulfonyl chloride group which readily participates in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles . The predicted boiling point is 397.7±15.0 °C and predicted density is 1.48±0.1 g/cm³ .

Why Generic Substitution Fails


Substitution with alternative indole sulfonyl chlorides introduces uncontrolled variables that compromise synthetic reproducibility and downstream biological interpretation. The N1-acetyl protection state is a critical differentiating factor: unprotected 1H-indole-5-sulfonyl chloride possesses an acidic N-H proton (pKa ~17) that can participate in undesired side reactions including N-sulfonylation and deprotonation-mediated decomposition under basic coupling conditions . Conversely, the acetyl group in the target compound renders the indole nitrogen inert toward electrophiles and bases during sulfonamide bond formation, ensuring site-selective functionalization exclusively at the 5-sulfonyl chloride position . This orthogonal protection strategy directly impacts reaction yields and product purity, as evidenced by the requirement for sealed storage at 2-8°C away from moisture to maintain the integrity of the sulfonyl chloride electrophile .

Quantitative Evidence for Product Selection


Boiling Point and Density Differentiation

The predicted boiling point of 1-acetyl-1H-indole-5-sulfonyl chloride (397.7±15.0 °C) differs substantially from the predicted boiling point of the unprotected analog 1H-indole-5-sulfonyl chloride (353.6±25.0 °C) . This ~44°C difference reflects the enhanced thermal stability conferred by N1-acetylation and provides a quantifiable metric for selecting appropriate reaction conditions and purification methods .

Synthetic chemistry Process development Physical property prediction

Storage Condition Requirements

1-Acetyl-1H-indole-5-sulfonyl chloride requires controlled storage at 2-8°C in sealed containers away from moisture . In contrast, the unprotected analog 1H-indole-5-sulfonyl chloride is typically stored at room temperature under inert atmosphere . This stricter temperature requirement for the acetyl-protected derivative stems from the enhanced electrophilicity of the sulfonyl chloride group when the indole nitrogen is acetylated, which increases its susceptibility to hydrolytic degradation .

Reagent stability Laboratory procurement Long-term storage

Molecular Weight for Analytical Distinction

The exact monoisotopic mass of 1-acetyl-1H-indole-5-sulfonyl chloride is 256.9913418 Da, which is distinguishable from the monoisotopic mass of unprotected 1H-indole-5-sulfonyl chloride (214.9562418 Da) by a difference of 42.0351 Da corresponding to the acetyl group (C₂H₂O) . This mass differential provides a definitive analytical marker for confirming compound identity and purity via high-resolution mass spectrometry (HRMS) .

LC-MS analysis Quality control Analytical chemistry

Synthetic Accessibility via Acetyl Precursor

1-Acetyl-1H-indole-5-sulfonyl chloride is synthesized from 1-acetyl-1H-indole-5-sulfonic acid or its sodium salt via chlorination, a route that achieves high regioselectivity for the 5-position due to the electron-donating character of the N1-acetyl group directing electrophilic substitution [1]. Alternative 5-sulfonyl chloride indoles bearing different N1-protecting groups (e.g., Boc, Ts) require distinct synthetic sequences with varying yields and purification challenges, whereas the acetyl-protected derivative offers a balanced compromise between stability and facile deprotection under mild basic conditions .

Custom synthesis Route scouting Medicinal chemistry

Defined Application Scenarios


Aromatase Inhibitor Sulfonamide Libraries

Researchers conducting structure-activity relationship (SAR) studies on aromatase inhibitors can leverage 1-acetyl-1H-indole-5-sulfonyl chloride as a common intermediate for generating diverse sulfonamide libraries [1]. The N1-acetyl protection ensures that coupling reactions with amine building blocks occur exclusively at the 5-sulfonyl chloride, avoiding the formation of N1-sulfonylated byproducts that complicate purification and confound biological interpretation . The predicted boiling point of 397.7±15.0 °C supports its use in high-throughput parallel synthesis platforms where thermal stability across varied reaction conditions is essential .

HDAC Inhibitor Scaffold Synthesis

Patents describing indole-based sulfonyl hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors cite 1-acetyl-1H-indole-5-sulfonyl chloride as a key synthetic precursor [1]. The compound's 5-sulfonyl chloride group serves as the attachment point for zinc-binding groups and surface-recognition elements critical for HDAC inhibition . The availability of HRMS and NMR documentation from vendors supports identity verification and purity assessment required for patent filing and IND-enabling studies.

Negative Control for Target Engagement

In biochemical assays where the indole N-H proton may participate in hydrogen bonding or serve as a recognition element, 1-acetyl-1H-indole-5-sulfonyl chloride provides an N1-capped scaffold that eliminates this potential interaction [1]. This property enables its use in generating matched molecular pairs (MMPs) where the acetylated derivative serves as a negative control to deconvolute the contribution of the indole N-H to target binding . The +42 Da mass shift relative to the unprotected analog provides a clear analytical handle for confirming compound identity in assay-ready plates.

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